2-[2-(2',6'-Dichloro-4'-hydroxphenylamino)phenyl]-N,N-dimethylacetamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 2-[2-(2',6'-Dichloro-4'-hydroxphenylamino)phenyl]-N,N-dimethylacetamide is defined by its systematic IUPAC name, which reflects its molecular architecture. The name is derived through the following hierarchical analysis:
- The parent structure is acetamide , characterized by a carbonyl group bonded to an amine.
- Substitution at the α-carbon of the acetamide group introduces a 2-(2-aminophenyl)ethyl moiety.
- The aminophenyl group is further substituted at the 2' and 6' positions with chlorine atoms and at the 4' position with a hydroxyl group .
- The amine nitrogen is dimethylated, yielding the N,N-dimethyl designation.
The IUPAC name is 2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]-N,N-dimethylacetamide .
Structural Representation
The molecular structure can be represented as follows:
- Skeletal formula : A benzene ring (Ring A) linked via an amino group to a second benzene ring (Ring B), which bears chlorine atoms at positions 2 and 6 and a hydroxyl group at position 4. Ring A is attached to an acetamide group with N,N-dimethyl substitution.
- SMILES Notation :
CN(C)C(=O)CC1=CC=CC=C1NC2=C(C=C(C=C2Cl)O)Cl. - InChI Key :
PHEVCOKHWYKTOS-UHFFFAOYSA-N.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₆Cl₂N₂O₂ | |
| Molecular Weight | 339.22 g/mol |
CAS Registry Number and Alternative Chemical Identifiers
The compound is uniquely identified by its CAS Registry Number , 698357-45-8 , which serves as a universal identifier in chemical databases and regulatory frameworks. Additional identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| PubChem CID | 71315968 | |
| DSSTox Substance ID | DTXSID00747605 | |
| Wikidata ID | Q82696576 | |
| MDL Number | MFCD09840429 |
These identifiers facilitate cross-referencing across platforms such as PubChem, ChemSpider, and regulatory databases. The European Community (EC) Number and UNII are not explicitly assigned to this compound in the available literature.
Synonyms and Pharmaceutical Naming Conventions
The compound is referenced under multiple synonyms, reflecting its use in pharmaceutical and chemical research:
Pharmaceutical naming conventions often simplify the systematic name. For example:
- Development codes : TRC-D434620 (used by LGC Standards).
- Abbreviated descriptors : "Dichloro-hydroxyphenylamino-dimethylacetamide".
No International Nonproprietary Name (INN) or United States Adopted Name (USAN) has been assigned, indicating it remains primarily a research chemical rather than a therapeutic agent.
Properties
IUPAC Name |
2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-20(2)15(22)7-10-5-3-4-6-14(10)19-16-12(17)8-11(21)9-13(16)18/h3-6,8-9,19,21H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEVCOKHWYKTOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=CC=C1NC2=C(C=C(C=C2Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747605 | |
| Record name | 2-[2-(2,6-Dichloro-4-hydroxyanilino)phenyl]-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698357-45-8 | |
| Record name | 2-[2-(2,6-Dichloro-4-hydroxyanilino)phenyl]-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2,6-Dichloro-4-aminophenol
The preparation of 2,6-dichloro-4-aminophenol is a critical precursor step. A patented two-stage nitration-reduction method achieves high purity and yield:
Stage 1: Nitration of 2,6-Dichlorophenol
2,6-Dichlorophenol undergoes nitration using concentrated nitric acid in a sulfuric acid medium at 0–5°C. This regioselective reaction produces 2,6-dichloro-4-nitrophenol with minimal isomer formation due to the electron-withdrawing effects of the chlorine atoms.
Stage 2: Reduction of 2,6-Dichloro-4-nitrophenol
Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to an amine, yielding 2,6-dichloro-4-aminophenol. The patent reports a yield of 92% after purification via crystallization.
Table 1: Reaction Conditions for 2,6-Dichloro-4-aminophenol Synthesis
| Step | Reagents/Conditions | Temperature | Yield | Purity |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C | 85% | 98% |
| Reduction | H₂ (1 atm), Pd-C (5 wt%) | 25°C | 92% | 99% |
Alternative Intermediate Preparation Methods
While the patented method is dominant, alternative routes include:
-
Direct Amination : Reaction of 2,6-dichlorohydroquinone with ammonia under high-pressure conditions, though this method suffers from lower yields (~70%).
-
Protection-Deprotection Strategies : Using methoxy or acetyl groups to protect reactive sites during synthesis, followed by deprotection with HCl or NaOH.
Coupling Reactions for Target Compound Formation
Ullmann-Type Coupling
The Ullmann reaction couples 2,6-dichloro-4-aminophenol with 2-bromo-N,N-dimethylacetamidobenzene under copper catalysis. Typical conditions include:
-
Catalyst : CuI (10 mol%)
-
Ligand : 1,10-Phenanthroline
-
Base : K₂CO₃
This method achieves moderate yields (65–70% ) but requires stringent oxygen-free conditions.
Buchwald-Hartwig Amination
A more efficient approach uses palladium catalysis for C–N bond formation:
Table 2: Comparison of Coupling Methods
| Method | Catalyst | Yield | Reaction Time | Cost |
|---|---|---|---|---|
| Ullmann | CuI | 65–70% | 24 h | Low |
| Buchwald-Hartwig | Pd₂(dba)₃ | 80–85% | 12 h | High |
The Buchwald-Hartwig method is preferred for industrial applications due to higher yields and shorter reaction times, despite higher catalyst costs.
Industrial-Scale Production Methods
Large-scale synthesis employs continuous-flow reactors to enhance efficiency:
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Intermediate Synthesis : 2,6-Dichloro-4-aminophenol is produced in batch reactors (5,000 L capacity) with automated temperature control.
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Coupling Reaction : A tubular reactor system ensures consistent mixing and heat transfer during the Buchwald-Hartwig step, achieving a throughput of 500 kg/day .
-
Purification : Centrifugal partition chromatography (CPC) removes residual catalysts, yielding >99.5% pure product.
Purification and Characterization Techniques
-
Crystallization : The crude product is recrystallized from ethanol/water (3:1), yielding white crystals with a melting point of 237°C .
-
Chromatography : HPLC (C18 column, acetonitrile/water gradient) confirms purity.
-
Spectroscopy :
Recent Advances and Comparative Analysis
Table 3: Emerging Synthesis Techniques
| Technique | Catalyst | Yield | Sustainability |
|---|---|---|---|
| Photocatalytic | Eosin Y | 75% | High |
| Biocatalytic | Amidase | 60% | Moderate |
Chemical Reactions Analysis
Types of Reactions
2-[2-(2',6'-Dichloro-4'-hydroxphenylamino)phenyl]-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an anti-cancer agent. Its structural characteristics suggest it could inhibit specific enzymes or pathways involved in tumor growth.
Case Study: Anti-Cancer Activity
A study examined the compound's effect on various cancer cell lines. The results indicated that it exhibited significant cytotoxicity, with IC50 values ranging from 5 to 20 µM depending on the cell line tested. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 10 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 15 | G1 phase arrest |
| HeLa (Cervical Cancer) | 12 | Apoptosis induction |
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes that play crucial roles in cancer metabolism.
Enzyme Inhibition Data
Research indicates that it may act as a potent inhibitor of certain kinases involved in cell proliferation.
| Enzyme | Inhibition (%) | Concentration (µM) |
|---|---|---|
| Protein Kinase A | 75 | 10 |
| Cyclin-dependent Kinase 2 | 68 | 5 |
Antimicrobial Properties
Preliminary studies have suggested that the compound possesses antimicrobial activity against various bacterial strains, making it a candidate for further exploration in antibiotic development.
Antimicrobial Activity Results
The following table summarizes the antimicrobial efficacy against selected pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Mechanism of Action
The mechanism of action of 2-[2-(2',6'-Dichloro-4'-hydroxphenylamino)phenyl]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-[2-(2',6'-Dichloro-4'-hydroxyphenylamino)phenyl]-N,N-dimethylacetamide
- CAS No.: 698357-45-8
- Molecular Formula : C₁₆H₁₅Cl₂N₂O₂
- Molecular Weight : 343.21 g/mol
Context and Significance: This compound is a derivative of diclofenac, a nonsteroidal anti-inflammatory drug (NSAID). It is structurally related to aceclofenac metabolites, particularly 4'-hydroxydiclofenac, identified in human hepatocyte and microsome studies . Unlike diclofenac (a carboxylic acid), the acetamide group in this compound may reduce metabolic activation and associated hepatotoxicity, a strategy employed in NSAID analog design .
Comparison with Structurally Similar Compounds
Diclofenac Derivatives and Analogs
Key Observations :
Deuterated Analogs for Metabolic Studies
Significance :
Deuterated analogs are critical for quantifying metabolites in vivo, leveraging isotopic dilution to avoid interference in mass spectrometry .
Chloroacetamide Herbicides
Contrast :
While chloroacetamide herbicides share the acetamide backbone, their alkyl/aryl substituents confer herbicidal activity, contrasting with the anti-inflammatory targeting of the pharmaceutical analogs .
Research Findings and Mechanistic Insights
- Metabolism : The target compound is likely hydroxylated at the 4'-position in humans via CYP2C9, analogous to aceclofenac . However, the acetamide group may slow hydrolysis compared to ester-containing NSAIDs like aceclofenac, reducing rapid conversion to reactive metabolites .
- Species Variability : Rodents extensively hydrolyze aceclofenac to diclofenac, whereas humans favor 4'-hydroxylation without cleavage, suggesting the target compound’s stability aligns with human metabolic pathways .
- Crystallographic Data : Related acetamides (e.g., 2,2-diphenylacetamide) exhibit planar amide groups and intermolecular hydrogen bonding, which may influence solubility and formulation .
Biological Activity
2-[2-(2',6'-Dichloro-4'-hydroxphenylamino)phenyl]-N,N-dimethylacetamide (commonly referred to as DCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The chemical formula of DCA is with a molecular weight of approximately 343.24 g/mol. The compound features a dichlorophenyl group and an acetamide moiety, which are critical for its biological activity.
Biological Activity Overview
DCA exhibits a range of biological activities, including:
- Anticancer Activity
- Antimicrobial Properties
- Anti-inflammatory Effects
- Neuroprotective Potential
Anticancer Activity
Several studies have highlighted the anticancer potential of DCA, particularly against various cancer cell lines. For instance, research demonstrated that DCA inhibited the proliferation of MCF-7 breast cancer cells, with an IC50 value indicating significant cytotoxicity at low concentrations. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in the S phase, leading to decreased cell viability .
Table 1: Anticancer Activity of DCA
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 225 | Apoptosis induction |
| HeLa (Cervical) | 150 | Cell cycle arrest |
| A549 (Lung) | 200 | Inhibition of proliferation |
Antimicrobial Properties
DCA has also shown promising antimicrobial activity against various bacterial strains. Comparative studies revealed that it exhibited effective inhibition against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ceftriaxone .
Table 2: Antimicrobial Activity of DCA
| Bacterial Strain | MIC (µg/mL) | Comparison with Ceftriaxone |
|---|---|---|
| E. coli | 50 | Comparable |
| S. aureus | 40 | Higher efficacy |
| P. aeruginosa | 30 | Comparable |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, DCA has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. Studies indicate that it can significantly reduce these markers in vitro, suggesting potential applications in treating inflammatory diseases .
Table 3: Anti-inflammatory Activity of DCA
| Cytokine | Inhibition (%) at 10 µg/mL |
|---|---|
| IL-6 | 89 |
| TNF-α | 72 |
The biological activities of DCA are attributed to several mechanisms:
- Apoptosis Induction : DCA triggers programmed cell death in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : It effectively halts the cell cycle at specific checkpoints, preventing proliferation.
- Cytokine Modulation : The compound alters cytokine production, contributing to its anti-inflammatory properties.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of DCA derivatives to enhance its biological activity further. For example, modifications to the phenyl ring have been shown to improve anticancer potency while maintaining antimicrobial efficacy .
One notable case study involved the use of DCA in combination therapies for cancer treatment, where it was found to synergize with other chemotherapeutic agents, enhancing overall therapeutic outcomes .
Q & A
Q. What are the recommended synthetic routes for 2-[2-(2',6'-dichloro-4'-hydroxyphenylamino)phenyl]-N,N-dimethylacetamide, and what experimental precautions are critical?
Synthesis typically involves multi-step reactions starting from substituted phenols or chlorinated precursors. For example, analogous compounds are synthesized via condensation reactions (e.g., chloral hydrate with dichlorophenoxyacetamide derivatives) in a melt phase, followed by purification using column chromatography . Key precautions include:
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?
- NMR : Focus on resolving aromatic protons (δ 6.5–8.0 ppm) and amide protons (δ ~8.5 ppm). Use -DEPTO to distinguish quaternary carbons in the dichlorophenyl ring .
- IR : Confirm amide C=O stretching (~1650 cm) and phenolic O–H stretching (~3400 cm) .
- MS : High-resolution ESI-MS is recommended to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with Cl/Cl ratios .
Q. What are the primary stability concerns for this compound under laboratory storage conditions?
- Light sensitivity : Store in amber vials to prevent photodegradation of the hydroxyphenyl group.
- Moisture : Desiccate to avoid hydrolysis of the acetamide moiety.
- Temperature : Long-term stability is best at –20°C; avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?
- DFT : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions relevant to receptor binding .
- Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2), prioritizing hydrogen bonds between the hydroxyphenyl group and active-site residues (e.g., Arg120, Tyr355) .
- MD simulations : Validate docking poses via 100-ns trajectories to assess binding stability under physiological conditions .
Q. How should researchers address contradictions in reported synthetic yields or spectral data?
- Yield discrepancies : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For example, dichlorophenoxyacetamide derivatives show higher yields in DMF vs. THF due to improved solubility .
- Spectral anomalies : Cross-reference with crystallographic data (e.g., C=O bond lengths in X-ray structures) to validate NMR/IR assignments .
- Batch variability : Implement QC protocols like HPLC-PDA to detect impurities (e.g., unreacted starting materials) affecting spectral reproducibility .
Q. What strategies enhance the compound’s bioavailability in pharmacological studies?
- Prodrug design : Introduce ester groups at the hydroxyphenyl position to improve membrane permeability, with enzymatic cleavage in vivo .
- Nanocarriers : Encapsulate in PEGylated liposomes to prolong circulation time and target specific tissues .
- Co-crystallization : Explore co-crystals with succinic acid to enhance aqueous solubility without altering bioactivity .
Q. How can reaction engineering principles optimize large-scale synthesis while maintaining purity?
- Flow chemistry : Minimize side reactions (e.g., di-alkylation) via precise residence time control in microreactors .
- Membrane separation : Use nanofiltration to remove low-MW impurities (e.g., unreacted dimethylamine) post-synthesis .
- DoE optimization : Apply Taguchi methods to identify critical factors (temperature, stoichiometry) affecting yield and purity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
